molecular formula C4H3Br2N3 B1394299 3,6-Dibromopyrazin-2-amine CAS No. 957230-70-5

3,6-Dibromopyrazin-2-amine

Cat. No.: B1394299
CAS No.: 957230-70-5
M. Wt: 252.89 g/mol
InChI Key: ZEDFFSRZLCREEN-UHFFFAOYSA-N
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Description

3,6-Dibromopyrazin-2-amine: is an organic compound with the chemical formula C4H3Br2N3 . It is characterized by the presence of two bromine atoms attached to a pyrazine ring, specifically at the 3rd and 6th positions, and an amino group at the 2nd position. This compound is insoluble in water at room temperature but soluble in organic solvents . It is primarily used as a pharmaceutical intermediate .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dibromopyrazin-2-amine typically involves the bromination of 2-aminopyrazine. One common method includes the use of N-bromosuccinimide (NBS) as a brominating agent. The reaction proceeds as follows:

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: 3,6-Dibromopyrazin-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The amino group can participate in oxidation or reduction reactions under suitable conditions.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as organolithium compounds or Grignard reagents can be used to replace the bromine atoms.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed:

    Substitution Products: Depending on the substituent introduced, various derivatives of pyrazine can be obtained.

    Oxidation Products: Oxidized forms of the amino group, such as nitro or nitroso derivatives.

    Reduction Products: Reduced forms of the amino group, such as amines or imines.

Scientific Research Applications

3,6-Dibromopyrazin-2-amine has several applications in scientific research, including:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme inhibitors and other biologically active compounds.

    Medicine: It is a precursor in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3,6-Dibromopyrazin-2-amine depends on its specific application. In pharmaceutical research, it may act as an inhibitor of certain enzymes or receptors. The bromine atoms and the amino group play crucial roles in its binding affinity and specificity towards molecular targets. The exact pathways involved can vary based on the biological system and the specific target .

Comparison with Similar Compounds

    3,5-Dibromopyrazin-2-amine: Similar structure but with bromine atoms at the 3rd and 5th positions.

    2,5-Dibromopyrazine: Lacks the amino group but has bromine atoms at the 2nd and 5th positions.

    3,6-Difluoropyrazin-2-amine: Similar structure but with fluorine atoms instead of bromine.

Uniqueness: 3,6-Dibromopyrazin-2-amine is unique due to the specific positioning of the bromine atoms and the presence of the amino group, which confer distinct chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

3,6-dibromopyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3Br2N3/c5-2-1-8-3(6)4(7)9-2/h1H,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEDFFSRZLCREEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C(=N1)Br)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3Br2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40679633
Record name 3,6-Dibromopyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40679633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957230-70-5
Record name 3,6-Dibromopyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40679633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Diphenylphosphorylazide (2.59 mL, 12 mmol) and triethylamine (1.67 mL, 12 mmol) are added to a solution of 3,6-dibromo-pyrazin-2-carboxylic acid (3.52 g, 12 mmol) in t-butanol (90 mL). The reaction is heated at reflux for 18 hours. The reaction is quenched with water, then concentrated in vacuo and taken up in DCM. The organic solution is washed with water and 1N NaOH, dried over MgSO4 and concentrated in vacuo. The resultant solid is filtered through a pad of silica using EtOAc, then concentrated and TFA:DCM (4:1, 12 mL) is added to the solid and stirred for 30 min. The solution is concentrated in vacuo then neutralised with 1N NaOH and extracted with DCM. The organic layer is dried over anhydrous MgSO4 and concentrated in vacuo to give the product. 1H NMR (250 MHz, DMSO-d6) δ(ppm) 7.25 (br s, 2H), 7.68 (s, 1H); m/z (APCI) 254 (M+H)+; m.p 135-139° C.
Quantity
2.59 mL
Type
reactant
Reaction Step One
Quantity
1.67 mL
Type
reactant
Reaction Step One
Quantity
3.52 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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